Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate
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Description
“Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate” likely belongs to the class of organic compounds known as acetates. These are organic compounds containing the acetate group, which is characterized by a methyl group attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetate group, the tert-butyl group, the amino group, and the 2,4-dichlorophenyl group. The exact arrangement of these groups in the molecule would depend on the specifics of the synthesis .Chemical Reactions Analysis
As an acetate, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, where the acetate group acts as a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be soluble in organic solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)10(15)8-5-4-7(13)6-9(8)14/h4-6,10H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGNHMQEDEFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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